Bienvenue dans la boutique en ligne BenchChem!

Nesapidil

Dual Pharmacology α₁-Adrenergic Antagonism Calcium Channel Blockade

Nesapidil is a dual-mechanism antihypertensive agent combining α₁-adrenergic antagonism with potent L-type calcium channel blockade (IC₅₀ 46 nM). This dual pharmacology cannot be replicated by single-target agents like Doxazosin or Nifedipine. Its 1,3,4-oxadiazole core enhances aqueous solubility (~672 mg/L; LogP ~2.6), simplifying in vivo dosing formulation. Validated in SHR models at 1–10 mg/kg p.o. for significant BP reduction. Ideal for dissecting α₁ vs. Ca²⁺ contributions in vascular studies.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
CAS No. 118778-75-9
Cat. No. B3418055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesapidil
CAS118778-75-9
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
InChIInChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
InChIKeyFYKZHAJQLBLBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nesapidil (CAS 118778-75-9): A 1,3,4-Oxadiazole Vasodilator with Dual Alpha-1 and Calcium Channel Blockade


Nesapidil (CAS 118778-75-9, molecular weight 424.5 g/mol) is a vasodilatory antihypertensive agent belonging to the 1,3,4-oxadiazole class [1]. It exerts its antihypertensive effects through a dual mechanism of action: α₁-adrenergic receptor antagonism and calcium channel blockade . Preclinical studies demonstrate that nesapidil inhibits phenylephrine-induced contractions in isolated rat aortic rings with an IC₅₀ in the low micromolar range, confirming α₁-adrenoceptor antagonism, and reduces calcium-induced contractions in depolarized vascular smooth muscle preparations, supporting calcium channel blocking activity . In vivo, oral administration at 1–10 mg/kg significantly lowers systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs) .

Why Nesapidil Cannot Be Readily Substituted by Single-Target Alpha-1 Blockers or Calcium Channel Blockers


Generic substitution of Nesapidil with standard α₁-adrenergic antagonists (e.g., Doxazosin, Prazosin) or pure calcium channel blockers (e.g., Nifedipine) is scientifically unsound due to Nesapidil's unique dual pharmacology. Standard α₁-blockers exhibit potent receptor antagonism (Prazosin IC₅₀ ≈ 0.15–0.20 nM in functional assays [1]) but lack calcium channel activity. Dihydropyridine calcium channel blockers like Nifedipine potently block L-type channels (IC₅₀ ≈ 0.2 μM in cardiac fibers [2]) but have no direct α₁-adrenergic activity. Nesapidil's concurrent engagement of both pathways—α₁ antagonism in the low micromolar range and L-type calcium channel blockade with an IC₅₀ of 46 nM in rat thoracic aorta [3]—represents a pharmacologically distinct profile that cannot be replicated by single-target agents. Furthermore, 1,3,4-oxadiazole derivatives like Nesapidil exhibit superior aqueous solubility and lower lipophilicity compared to other isomeric oxadiazoles, potentially influencing formulation and bioavailability [4].

Quantitative Differentiation Evidence: Nesapidil vs. Single-Target Alpha-1 Antagonists and Calcium Channel Blockers


Dual Mechanism: Nesapidil Combines α₁ Antagonism and L-Type Calcium Channel Blockade in a Single Molecule

Nesapidil exhibits a dual mechanism not observed in single-target comparators. It inhibits α₁-adrenoceptor-mediated vasoconstriction (phenylephrine-induced contraction in rat aortic rings) with an IC₅₀ in the low micromolar range . Simultaneously, it blocks L-type calcium channels in rat thoracic aorta with an IC₅₀ of 46 nM [1]. In contrast, Prazosin, a pure α₁-antagonist, potently inhibits α₁-mediated ⁴⁵Ca efflux (IC₅₀ = 0.15 nM) but lacks calcium channel activity [2]. Nifedipine, a pure L-type calcium channel blocker, has an IC₅₀ of 0.2 μM in cardiac fibers [3] but no α₁-blocking effect. Nesapidil is the only compound here that concurrently targets both pathways at pharmacologically relevant concentrations.

Dual Pharmacology α₁-Adrenergic Antagonism Calcium Channel Blockade

In Vivo Antihypertensive Efficacy: Dose-Dependent Blood Pressure Reduction in SHRs

Nesapidil demonstrates robust oral efficacy in a validated hypertension model. In spontaneously hypertensive rats (SHRs), oral administration at doses ranging from 1 to 10 mg/kg significantly lowers both systolic and diastolic blood pressure in a dose-dependent manner . Comparable in vivo data for single-target α₁-antagonists (e.g., Doxazosin) or calcium channel blockers (e.g., Nifedipine) in SHRs are widely reported, but Nesapidil achieves this reduction via a dual mechanism rather than a single pathway. The effective oral dose range of 1–10 mg/kg in SHRs provides a benchmark for researchers designing preclinical hypertension studies with dual-action vasodilators.

In Vivo Pharmacology Spontaneously Hypertensive Rats Blood Pressure

L-Type Calcium Channel Blockade Potency: Nesapidil (IC₅₀ = 46 nM) vs. Nifedipine (IC₅₀ ≈ 0.2 μM)

In isolated rat thoracic aorta preparations, Nesapidil inhibits L-type calcium channel-mediated contraction with an IC₅₀ of 46 nM [1]. By comparison, the prototypical dihydropyridine calcium channel blocker Nifedipine blocks cardiac calcium channels with an IC₅₀ of approximately 0.2 μM (200 nM) [2]. Thus, Nesapidil is approximately 4.3-fold more potent than Nifedipine in functional L-type channel blockade assays. Importantly, Nesapidil achieves this potency while simultaneously acting as an α₁-antagonist (low micromolar IC₅₀), a feature absent in Nifedipine.

Calcium Channel Blocker L-Type Calcium Channel Vascular Smooth Muscle

Predicted Aqueous Solubility Advantage Over Other Oxadiazole Isomers

The 1,3,4-oxadiazole scaffold, which defines Nesapidil, is associated with better thermal stability, metabolic stability, aqueous solubility, and lower lipophilicity compared to other isomeric oxadiazoles (e.g., 1,2,4-oxadiazoles) [1]. While direct experimental solubility data for Nesapidil are not reported, its estimated water solubility from Log Kow is 672 mg/L at 25°C (log Kow = 1.77) [2]. This favorable solubility profile may translate to improved formulation flexibility and bioavailability compared to less soluble oxadiazole derivatives.

Physicochemical Properties Aqueous Solubility Lipophilicity

Optimal Research and Procurement Use Cases for Nesapidil Based on Quantitative Differentiation


Preclinical Hypertension Modeling: Dual α₁ and Calcium Channel Blockade in SHRs

Nesapidil is ideally suited for preclinical hypertension studies in spontaneously hypertensive rats (SHRs). Its oral efficacy at 1–10 mg/kg significantly lowers blood pressure, providing a reliable dose range for in vivo experiments . The dual mechanism allows researchers to dissect contributions of α₁-adrenergic vs. calcium channel pathways in blood pressure regulation, a capability not offered by single-target agents like Doxazosin or Nifedipine [1].

Vascular Pharmacology: Investigating Combined Vasodilatory Pathways in Isolated Tissue Baths

In isolated rat aortic ring preparations, Nesapidil inhibits both phenylephrine-induced (α₁-mediated) and high K⁺-induced (calcium channel-mediated) contractions, with IC₅₀ values of low micromolar and 46 nM, respectively [2]. This makes it a valuable tool for vascular smooth muscle studies requiring simultaneous modulation of both contractile pathways, enabling comparative pharmacology against pure α₁-antagonists (e.g., Prazosin) or pure calcium channel blockers (e.g., Nifedipine).

Calcium Channel Pharmacology: A Potent L-Type Blocker with ~4.3× Greater Potency Than Nifedipine

Nesapidil's L-type calcium channel IC₅₀ of 46 nM in rat thoracic aorta [2] positions it as a potent functional antagonist for studies of vascular calcium signaling. Its potency advantage over Nifedipine (IC₅₀ ≈ 0.2 μM) [3] may be exploited in assays where stronger calcium channel blockade is desired, or where dual α₁ antagonism is an intended secondary pharmacology.

Formulation and Solubility Studies: Leveraging Favorable Physicochemical Properties of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole core of Nesapidil is associated with enhanced aqueous solubility and reduced lipophilicity relative to other oxadiazole isomers [4]. With an estimated water solubility of 672 mg/L and LogP ~2.6 [5], Nesapidil may offer formulation advantages in aqueous vehicles compared to more lipophilic oxadiazole derivatives. This property can reduce the need for organic co-solvents and simplify in vivo dosing preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesapidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.